molecular formula C12H13BrN2O2 B12795576 1-Benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione CAS No. 6635-62-7

1-Benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12795576
CAS No.: 6635-62-7
M. Wt: 297.15 g/mol
InChI Key: YCSSNQMQIYSIJL-UHFFFAOYSA-N
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Description

This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, along with a benzyl group, a bromine atom, and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a brominated methyl ketone in the presence of a base. The reaction proceeds through nucleophilic substitution and cyclization to form the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

1-Benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:

    1-Benzyl-5-methyl-1,3-diazinane-2,4-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-Benzyl-5-bromo-1,3-diazinane-2,4-dione: Lacks the methyl group, which may influence its chemical properties and applications.

The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

CAS No.

6635-62-7

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

1-benzyl-5-bromo-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13BrN2O2/c1-8-10(13)11(16)14-12(17)15(8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,14,16,17)

InChI Key

YCSSNQMQIYSIJL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1CC2=CC=CC=C2)Br

solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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